Welcome to the BenchChem Online Store!
molecular formula C8H9Cl3Si B1584519 Phenethyltrichlorosilane CAS No. 940-41-0

Phenethyltrichlorosilane

Cat. No. B1584519
M. Wt: 239.6 g/mol
InChI Key: FMYXZXAKZWIOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06326506B1

Procedure details

Reaction between styrene and trichlorosilane with platinum catalyst (no substance acting as auxiliary catalyst). 518 mg Styrene and 694 mg trichlorosilane were introduced into a glass tube, and 2.5 mg of a toluene solution of a 0-valent platinum complex of divinylsiloxane (0.04 wt % platinum content) were added. The tube was sealed with Teflon tape and a rubber septum and then placed in a 50° C. oil bath where it was heated for 30 minutes. After cooling, the tube contents were analyzed by gas chromatography revealing a styrene conversion of 93% and a phenethyltrichlorosilane yield of 39%. The ratio between the phenethyltrichlorosilane and the (α-methylbenzyl)trichlorosilane was 5.5:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
518 mg
Type
reactant
Reaction Step Two
Quantity
694 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
divinylsiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.5 mg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:9][SiH:10]([Cl:12])[Cl:11]>[Pt].C1(C)C=CC=CC=1>[CH2:1]([Si:10]([Cl:12])([Cl:11])[Cl:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
518 mg
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
694 mg
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Five
Name
divinylsiloxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.5 mg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
was heated for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.